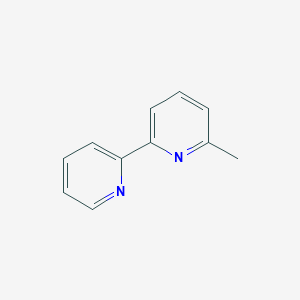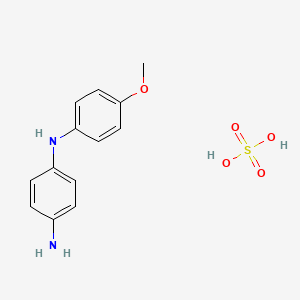
Variaminblau B-Sulfat
Übersicht
Beschreibung
“1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)” is a chemical compound with the molecular formula C13H14N2O.1/2H2O4S . It is also known by other names such as p-Phenylenediamine, N-(p-methoxyphenyl)-, sulfate (2:1) and Acna Blue V Base .
Molecular Structure Analysis
The molecular structure of “1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)” can be represented by the SMILES string:N(C1=CC=C(OC)C=C1)C2=CC=C(N)C=C2.S(=O)(=O)(O)O . This represents the connectivity of the atoms in the molecule. Physical And Chemical Properties Analysis
The molecular weight of “1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1)” is approximately 312.341 Da .Wissenschaftliche Forschungsanwendungen
Mikroskopie und Histologie
Variaminblau B-Sulfat wird als chromogenes Reagenz in der Mikroskopie, insbesondere in histologischen Anwendungen, eingesetzt . Es dient als Substrat für Assays, die den Nachweis einer oxidierenden Komponente erfordern, was für die Visualisierung spezifischer Zellkomponenten unter dem Mikroskop entscheidend ist.
Katalytische Potentiometrische Methoden
In der analytischen Chemie wurde diese Verbindung in katalytischen potentiometrischen Methoden zur Bestimmung von Iodid im Spurenbereich eingesetzt . Seine katalytischen Effekte auf die Oxidation von Farbstoffen werden genutzt, um kleinste Mengen mit hoher Präzision zu messen.
Harnsäure-Nachweis
Die Verbindung wird in ultraviolet-visiblen spektrophotometrischen Methoden verwendet, die auf Urikase-Enzymen basieren, zum Nachweis von Harnsäure im Urin . Diese Anwendung ist von Bedeutung in der medizinischen Diagnostik und Forschung zu Gicht und anderen harnsäurebedingten Erkrankungen.
Zytochemische Visualisierung
This compound spielt eine Rolle bei der zytochemischen Visualisierung der alkalischen Phosphatase-Aktivität . Dies ist wichtig in verschiedenen biologischen Studien, einschließlich der Enzymhistochemie und der Untersuchung gewebespezifischer Enzymaktivität.
Goldnachweis in Schmuck
Eine Durchflussinjektionsmethode unter Verwendung von this compound wurde für die Bestimmung von Gold (Au(III)) in Schmuckproben berichtet . Diese Methode basiert auf dem katalytischen Effekt von Gold auf die Oxidation der Verbindung und zeigt ihre Anwendung in der Schmuckindustrie und metallurgischen Forschung.
Proteomforschung
In der Proteomik ist this compound ein biochemisches Mittel, das zur Charakterisierung und Analyse von Proteinen verwendet wird . Seine Eigenschaften ermöglichen die Untersuchung von Proteinstrukturen, -funktionen und -interaktionen und tragen zum Verständnis komplexer biologischer Systeme bei.
Organische Synthese
Die Verbindung ist an organischen Syntheseprozessen beteiligt, bei denen sie als Reagenz für die selektive Synthese von N-Arylbenzol-1,2-diaminen oder 1-Arylbenzimidazolen wirkt . Diese synthetisierten Verbindungen haben verschiedene Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft.
Lochtransportmaterial in der Elektronik
Derivate von this compound werden als Lochtransportmaterialien in organischen Photovoltaik-(OPV)-Bauelementen verwendet . Sie werden oft dotiert, um die Mobilität und Leistung zu verbessern, und tragen dazu bei, die Helligkeit von OLED-Bauelementen zu erhöhen.
Wirkmechanismus
Target of Action
Variamine Blue B Sulfate, also known as 4-Amino-4’-methoxydiphenylamine Sulfate or 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1), is primarily used as a chromogenic reagent . It is often used in assays that require the detection of an oxidizing component .
Mode of Action
The mode of action of Variamine Blue B Sulfate involves its interaction with the oxidizing component in the assay. The compound undergoes a color change upon interaction with the oxidizing component, which can be detected spectrophotometrically . This color change is indicative of the presence and quantity of the oxidizing component in the sample.
Biochemical Pathways
Variamine Blue B Sulfate is involved in redox reactions, acting as a redox indicator . In the presence of an oxidizing agent, Variamine Blue B Sulfate is oxidized, leading to a change in its color. This change can be used to quantify the amount of the oxidizing agent in a sample.
Result of Action
The primary result of Variamine Blue B Sulfate’s action is the generation of a color change in response to the presence of an oxidizing agent. This allows for the quantification of the oxidizing agent in a sample, providing valuable information for various biochemical assays .
Eigenschaften
IUPAC Name |
4-N-(4-methoxyphenyl)benzene-1,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.H2O4S/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;1-5(2,3)4/h2-9,15H,14H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSZNBNGDJDEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073316 | |
| Record name | 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6254-98-4, 3169-21-9 | |
| Record name | 1,4-Benzenediamine, N1-(4-methoxyphenyl)-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6254-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Phenylenediamine, N-(p-methoxyphenyl)-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003169219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azosalt A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediamine, N-(4-methoxyphenyl)-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



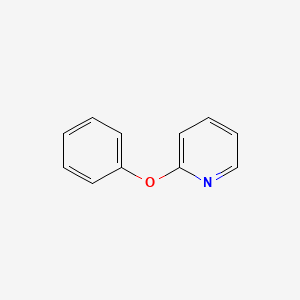
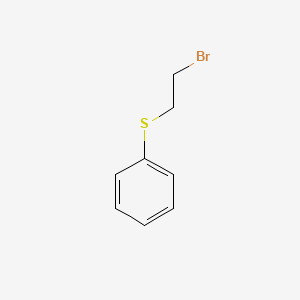
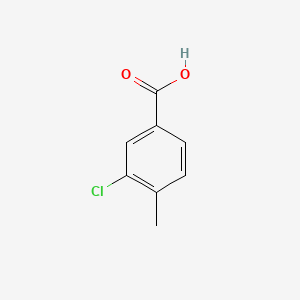
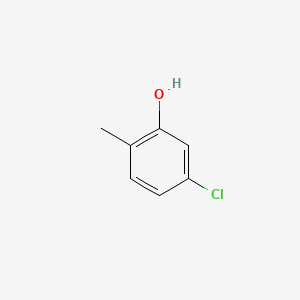
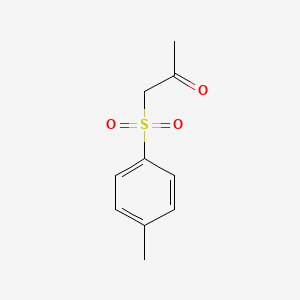

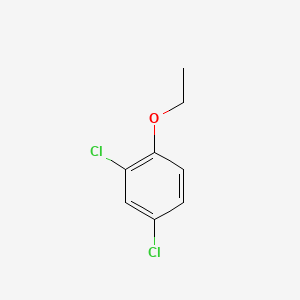

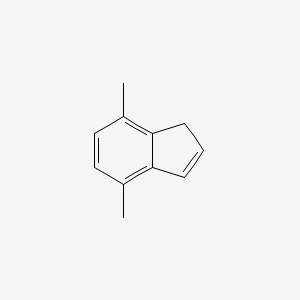

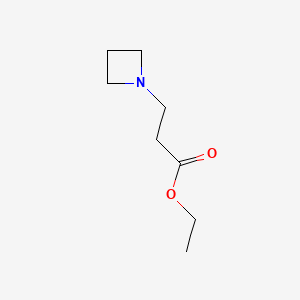
![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/no-structure.png)

